Ganoderic Acid X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderic Acid X can be synthesized through biotechnological methods involving the expression of specific cytochrome P450 (CYP) genes from Ganoderma lucidum in Saccharomyces cerevisiae. This process involves the oxidation of lanosterol derivatives to produce ganoderic acids .
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method allows for the controlled production of ganoderic acids by optimizing fermentation conditions such as nutrient substrates, temperature, and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderic Acid X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydrogen peroxide (H₂O₂) and cytochrome P450 enzymes.
Reduction: Sodium borohydride (NaBH₄) is often used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ganoderic acids, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ganoderic Acid X has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential in cancer therapy, liver protection, and immune modulation .
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
Ganoderic Acid X exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid B: Exhibits hepatoprotective and anti-viral activities.
Ganoderic Acid F: Demonstrates potential in regulating immune responses.
Uniqueness of Ganoderic Acid X: this compound is unique due to its potent anti-cancer properties and ability to induce apoptosis in cancer cells by inhibiting topoisomerases. This sets it apart from other ganoderic acids which may have different primary activities .
Eigenschaften
Molekularformel |
C32H48O5 |
---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
(E,6R)-6-[(3R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25?,26-,27+,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
YCWGPALSXRBKTM-VBCUQECFSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)OC(=O)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |
Synonyme |
3alpha-hydroxy-15alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid ganoderic acid X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.